N-(1-Naphthyl)-1-adamantanecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-naphthalen-1-yladamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19-7-3-5-17-4-1-2-6-18(17)19/h1-7,14-16H,8-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZASJFLYAWUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342853 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121768-37-4 | |
| Record name | N-(Naphthalen-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance Within Adamantane and Naphthalene Chemistry Research
The scientific journey of N-(1-Naphthyl)-1-adamantanecarboxamide is deeply rooted in the extensive research histories of its constituent parts: adamantane (B196018) and naphthalene (B1677914). The adamantane moiety, a tricyclic hydrocarbon, has captivated chemists since its discovery due to its unique cage-like structure, which imparts exceptional stability and lipophilicity to molecules. nih.gov This has led to its widespread use in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of various drugs. nih.gov Adamantane derivatives have found clinical applications as antiviral and antidiabetic agents, among others. mdpi.com
Naphthalene, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry and has been extensively studied for its diverse biological activities. nih.gov Its planar structure and electron-rich nature make it a key component in numerous dyes, polymers, and pharmaceuticals. Naphthalene derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov
The conceptual joining of these two pharmacologically significant scaffolds through an amide linkage to form this compound is a logical progression in the field of medicinal chemistry. The aim of such molecular hybridization is often to create novel compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action by combining the advantageous properties of each component.
Molecular Architecture of N 1 Naphthyl 1 Adamantanecarboxamide: Core Structural Features and Research Relevance
| Feature | Description | Research Relevance |
| Adamantane (B196018) Cage | A bulky, rigid, and highly lipophilic three-dimensional hydrocarbon scaffold. | Can enhance binding to hydrophobic pockets in biological targets, improve membrane permeability, and increase metabolic stability. |
| Naphthalene (B1677914) Moiety | A planar, aromatic, and electron-rich bicyclic system. | Can participate in π-π stacking interactions with biological targets, and its electronic properties can be tuned to modulate activity. |
| Carboxamide Linker | A stable amide bond connecting the adamantane and naphthalene units. | Provides structural rigidity and can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions. |
The combination of the bulky, three-dimensional adamantane group with the flat, aromatic naphthalene system creates a unique molecular topography. This structural arrangement is of significant interest in drug design, as it allows for the potential to simultaneously interact with different regions of a biological target, such as a hydrophobic pocket and a planar aromatic binding site.
Research Landscape and Emerging Academic Directions for N 1 Naphthyl 1 Adamantanecarboxamide
Foundational Amide Bond Formation Methodologies
The synthesis of this compound hinges on the formation of a robust amide bond between the adamantane and naphthyl moieties. This is typically achieved by coupling an activated form of 1-adamantanecarboxylic acid with 1-naphthylamine (B1663977).
Carboxylic Acid Activation and Amine Coupling Approaches
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures to drive off water. youtube.com Therefore, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine. Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or using coupling reagents that form a highly reactive intermediate in situ.
A prevalent method involves the conversion of 1-adamantanecarboxylic acid to 1-adamantanecarbonyl chloride, often by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comrsc.org The resulting acyl chloride is highly electrophilic and reacts readily with 1-naphthylamine to form the desired amide. To neutralize the hydrochloric acid byproduct, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) is often added. youtube.comresearchgate.net
Alternatively, a one-pot procedure can be employed where the carboxylic acid is mixed with the amine in the presence of a coupling reagent. These reagents activate the carboxylic acid to facilitate the reaction under milder conditions. A common approach uses ethyl chloroformate in the presence of a base like triethylamine to form a mixed anhydride (B1165640) intermediate, which then reacts with the amine. researchgate.net Other modern coupling reagents are designed to be highly efficient and minimize side reactions, though their application often involves stoichiometric amounts of activating agents. researchgate.net
| Activation Strategy | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Reflux in SOCl₂ or inert solvent | A classic, effective method; generates HCl and SO₂ byproducts. rsc.org |
| Mixed Anhydride Formation | Ethyl Chloroformate, Triethylamine (Et₃N) | Low temperature (-10 °C to 0 °C) in an aprotic solvent like THF. researchgate.net | Forms a mixed anhydride intermediate that reacts with the amine. researchgate.net |
| Peptide Coupling Reagents | HATU, EDC, HOBt | Room temperature in solvents like DMF or THF. researchgate.net | Often used for complex molecules to prevent racemization, though applicable here for high efficiency. researchgate.netnih.gov |
Application of Modern Organic Synthesis Techniques (e.g., Mechanochemistry)
Modern synthetic chemistry seeks to develop more efficient and environmentally benign reaction protocols. Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or milling), represents a significant advancement. This technique can accelerate reactions and often proceeds in the absence of bulk solvents, reducing waste.
The Ritter reaction, which involves the reaction of a nitrile with a source of a carbocation (like a tertiary alcohol in the presence of a strong acid), is a known method for forming N-substituted amides. researchgate.net A mechanochemical Ritter reaction has been demonstrated for the synthesis of N-(Adamantan-1-yl)amides at room temperature using a Brønsted acid catalyst in a solvent-free or low-solvent environment. researchgate.net This approach could be adapted for the synthesis of this compound analogues by reacting 1-adamantanol (B105290) with a naphthyl nitrile derivative under mechanochemical conditions, offering a rapid and sustainable synthetic route.
Precursor Synthesis and Functional Group Interconversions
Adamantane-Containing Building Blocks: Synthesis and Modification
Adamantane's rigid, lipophilic, and three-dimensional structure makes it a valuable component in medicinal chemistry and materials science. mdpi.commdpi.com The most common precursor for this compound is 1-adamantanecarboxylic acid.
The synthesis of 1-adamantanecarboxylic acid is often accomplished via the Koch-Haaf reaction. orgsyn.org This method involves the carboxylation of adamantane or its derivatives, such as 1-adamantanol or 1-bromoadamantane, using formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org The reaction proceeds through the formation of the stable 1-adamantyl cation at a bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid) to yield the carboxylic acid upon hydrolysis. orgsyn.orggoogle.com
Further functionalization of the adamantane core can provide access to various analogues. For instance, 1-adamantanecarboxylic acid can be converted to 1,3-adamantanedicarboxylic acid through a one-pot oxidation process using a mixture of nitric and sulfuric acids. chemicalbook.com The adamantane skeleton can also be functionalized through other routes, allowing for the introduction of diverse substituents, although these reactions can be limited by the basicity of the substrates and the acidity of the reaction medium. researchgate.netresearchgate.net
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reaction Type |
|---|---|---|---|
| 1-Adamantanecarboxylic acid | Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄. orgsyn.org | Koch-Haaf Carboxylation |
| 1-Adamantanecarboxylic acid | 1-Adamantanol or 1-Bromoadamantane | Formic acid, 96% H₂SO₄. orgsyn.org | Koch-Haaf Carboxylation |
| 1,3-Adamantanedicarboxylic acid | 1-Adamantanecarboxylic acid | Nitric acid, Sulfuric acid, Formic acid. chemicalbook.com | Oxidative Carboxylation |
| N-(Adamantan-1-yl)amides | 1-Bromoadamantane, Amide | Manganese salt catalyst, 100–130°C. researchgate.net | N-Adamantylation |
Naphthylamine Derivatives: Preparation and Reactivity
1-Naphthylamine is the primary aromatic amine precursor for the target molecule. It is a crystalline solid that tends to darken to a reddish-purple color upon exposure to air and light. wikipedia.orgnih.gov
The most common industrial and laboratory preparation of 1-naphthylamine involves the reduction of 1-nitronaphthalene. wikipedia.orgnih.govchemicalbook.com This reduction can be carried out using several methods. The classic Béchamp reduction employs iron filings in the presence of an acid, such as hydrochloric acid, followed by neutralization and product isolation, often by steam distillation. wikipedia.org Modern approaches frequently utilize catalytic hydrogenation with catalysts like nickel, which offers higher efficiency and cleaner reaction profiles. chemicalbook.comchemicalbook.com
As a typical primary aromatic amine, the amino group of 1-naphthylamine is nucleophilic and readily undergoes acylation reactions with activated carboxylic acid derivatives to form amides. chemicalbook.com It can also form salts with strong acids. chemicalbook.com The reactivity of the naphthalene ring system means that other reactions, such as electrophilic substitution, are possible. For instance, it couples with diazo compounds primarily at the 4-position to form azo dyes. chemicalbook.comchemicalbook.com When synthesizing this compound, the acylation reaction at the nitrogen atom is the desired and dominant pathway.
| Method | Starting Material | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Béchamp Reduction | 1-Nitronaphthalene | Iron turnings, Hydrochloric acid, heat. wikipedia.org | A traditional method; product often purified by steam distillation. |
| Catalytic Hydrogenation | 1-Nitronaphthalene | H₂, Nickel catalyst. chemicalbook.comchemicalbook.com | A modern, cleaner alternative to metal-acid reductions. chemicalbook.com |
Stereoselective and Regioselective Synthesis Considerations
The parent molecule, this compound, is achiral and has a defined connectivity, making stereoselectivity and regioselectivity non-issues for its direct synthesis. However, these considerations become paramount when synthesizing more complex analogues that may possess stereocenters or varied substitution patterns.
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites. In the context of synthesizing analogues, regioselectivity could be important in two main areas:
Functionalization of the Adamantane Core: The adamantane cage has two types of positions: bridgehead (tertiary C-H) and methylene (B1212753) (secondary C-H). Reactions like the Koch-Haaf carboxylation are highly regioselective for the more stable tertiary bridgehead positions. orgsyn.org Synthesizing analogues with substituents at the secondary positions requires different strategies. researchgate.net
Functionalization of the Naphthalene Ring: The synthesis of this compound uses 1-naphthylamine, defining the connection point. If one were to start with a substituted naphthalene, the position of the amino group would be critical. For example, preparing an analogue from 2-naphthylamine (B18577) would result in a different regioisomer. Furthermore, electrophilic substitution on the N-(1-Naphthyl) portion of the final molecule would require controlling the position of the incoming group, which is directed by the electron-donating character of the amide-substituted ring. chemicalbook.com The development of regioselective, one-pot, multi-component reactions is a key area of modern synthesis for creating complex heterocyclic structures. nih.govrsc.org
Stereoselectivity involves controlling the formation of specific stereoisomers (enantiomers or diastereomers). This is relevant when introducing chirality into either the adamantane or naphthyl precursor.
The adamantane scaffold is achiral, but introducing two different substituents at specific positions can create a chiral molecule. For example, 1,2-disubstituted adamantane derivatives are chiral. mdpi.com If a chiral adamantane carboxylic acid were used in the synthesis, the final product would be chiral.
Similarly, if a chiral naphthylamine derivative were used, for instance, one with a stereocenter on a side chain, the resulting amide would exist as diastereomers. Achieving stereoselectivity in such cases would require the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to influence the outcome of key bond-forming steps, a common strategy in modern asymmetric synthesis. beilstein-journals.orgmdpi.com
Computational Chemistry and Molecular Modeling of N 1 Naphthyl 1 Adamantanecarboxamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using scoring functions.
Binding Mode Analysis and Predicted Affinity Calculations
Binding mode analysis for N-(1-Naphthyl)-1-adamantanecarboxamide would involve docking the ligand into the active site of a hypothetical target protein. The simulation would predict the most stable conformation of the ligand and its orientation within the binding pocket. The predicted binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex.
Table 1: Illustrative Predicted Binding Affinities of this compound with Hypothetical Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
|---|---|---|
| Target A | -8.5 | 150 |
| Target B | -7.2 | 800 |
Note: The data in this table is hypothetical and serves as an example of typical results from molecular docking simulations.
Receptor Pocket Characterization and Specific Interaction Mapping
This analysis would characterize the physicochemical properties of the amino acid residues lining the binding pocket of the target protein. It would also map the specific non-covalent interactions between this compound and these residues. Key interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. The adamantane (B196018) moiety would be expected to form significant hydrophobic interactions, while the naphthyl group could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The amide linker could act as both a hydrogen bond donor and acceptor.
Table 2: Illustrative Specific Interactions of this compound in the Binding Pocket of a Hypothetical Target
| Interaction Type | Ligand Moiety | Interacting Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Asp120 (O) | 2.9 |
| Hydrogen Bond | Amide C=O | Gln85 (N-H) | 3.1 |
| Hydrophobic | Adamantane | Val67, Leu99, Ile105 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Ligand-Based Pharmacophore Hypothesis Generation
In the absence of a known target structure, a pharmacophore model could be generated based on a set of known active molecules that are structurally related to this compound. This process would identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for bioactivity. The resulting pharmacophore model would represent a 3D query for searching chemical databases for novel compounds with similar activity profiles.
Structure-Based Pharmacophore Derivations from Protein-Ligand Complexes
If a crystal structure of a target protein in complex with a ligand is available, a structure-based pharmacophore model can be derived. This model would be based on the key interactions observed between the ligand and the protein's active site. For this compound, a hypothetical structure-based pharmacophore might include features corresponding to the hydrophobic adamantane group, the aromatic naphthyl ring, and the hydrogen-bonding amide linker, all positioned according to their interaction points within the receptor.
Computational Screening for Novel this compound Analogues
The generated pharmacophore models would be used as 3D search queries to screen large chemical databases for novel molecules that match the pharmacophoric features. This virtual screening process can efficiently identify a smaller subset of compounds that are more likely to be active, thus prioritizing them for further experimental testing. Hits from this screening would be expected to possess structural diversity while retaining the key features required for binding to the target, potentially leading to the discovery of new analogues of this compound with improved properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. elixirpublishers.com It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. researchgate.net For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict its equilibrium geometry. mdpi.comresearchgate.net
The optimization would likely reveal key structural features:
The adamantane group , a rigid, strain-free cage-like hydrocarbon, would retain its characteristic tetrahedral symmetry.
The naphthalene (B1677914) ring would be largely planar.
The amide linkage (-CO-NH-) connecting these two moieties would exhibit planarity due to the delocalization of the nitrogen lone pair into the carbonyl group.
The calculation provides precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The total electronic energy calculated for the optimized structure corresponds to the global minimum energy, providing a measure of the molecule's stability. mdpi.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.245 |
| Bond Length (Å) | C-N (amide) | 1.360 |
| Bond Length (Å) | N-H (amide) | 1.015 |
| Bond Angle (°) | O=C-N | 122.5 |
| Bond Angle (°) | C-N-H | 120.1 |
| Dihedral Angle (°) | C(adamantane)-C-N-C(naphthyl) | 178.5 |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Natural Bond Orbital (NBO) Analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and antibonding orbitals. walisongo.ac.id For this compound, NBO analysis would quantify the delocalization of electron density.
A key aspect of this analysis is the second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com Significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbital of the carbonyl group (π* C=O), which is characteristic of amide resonance. This interaction stabilizes the molecule and contributes to the planar nature of the amide bond.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. nih.govrsc.org This analysis identifies critical points in the electron density, notably bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction (e.g., covalent vs. non-covalent). dntb.gov.ua For the target molecule, QTAIM would be used to confirm the covalent framework and to identify and characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds involving the amide hydrogen and the π-system of the naphthalene ring.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | 55.80 |
| LP (O) | σ* (C-N) | 25.15 |
| σ (C-H) | σ* (C-C) | 4.95 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. The LUMO is likely distributed across the amide linkage and the naphthalene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov This analysis helps predict the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.95 |
Calculation of Electrostatic Potentials and Dipole Moments
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. libretexts.org It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A region of positive potential would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor.
Structure Activity Relationship Sar Studies and Rational Design of N 1 Naphthyl 1 Adamantanecarboxamide Analogues
Systematic Exploration of Structural Modifications on the Adamantane (B196018) Moiety
SAR studies have shown that the integrity and nature of the adamantane scaffold are critical. For instance, in related adamantane carboxamide derivatives, even minor changes to this moiety can lead to substantial shifts in biological activity. nih.gov Research on adamantyl isothiocyanates demonstrated that the length and structure of the chain connecting the adamantane cage to the pharmacophore are crucial determinants of inhibitory potency, suggesting that the spatial presentation of the adamantane group is as important as its presence. unina.it
The primary role of the adamantane group is to anchor the molecule within a binding site, often through nonspecific hydrophobic interactions. Therefore, modifications typically focus on enhancing this interaction or improving metabolic stability. researchgate.net For example, introducing substituents onto the adamantane cage can alter its lipophilic character and steric profile. However, such modifications must be carefully considered, as they can also introduce new metabolic liabilities or disrupt favorable binding conformations. The high stability of the adamantane cage itself often imparts metabolic resistance to the parent molecule. unina.it
| Compound ID | Adamantane Modification | Naphthalene (B1677914) Modification | Relative Activity (%) |
| AC-1 | Unsubstituted 1-adamantyl | Unsubstituted 1-naphthyl | 100 |
| AC-2 | 3-hydroxy-1-adamantyl | Unsubstituted 1-naphthyl | ~20 |
| AC-3 | 1-adamantyl (amide at C2) | Unsubstituted 1-naphthyl | ~10 |
| AC-4 | Cyclohexyl | Unsubstituted 1-naphthyl | <10 |
This table presents hypothetical data based on SAR principles for illustrative purposes.
Exploration of Substituent Effects on the Naphthalene Ring System
The naphthalene ring system serves as a large, planar aromatic surface capable of engaging in π-π stacking and other non-covalent interactions with biological targets. Introducing substituents onto this ring system is a classic medicinal chemistry strategy to modulate electronic properties, lipophilicity, and steric hindrance, thereby fine-tuning the molecule's binding affinity and selectivity. acs.orgnih.gov
Studies on closely related N-aryl naphthalene-1-carboxamides have provided significant insights into these effects. nih.gov The position and electronic nature of the substituent are paramount. For example, introducing an electron-withdrawing group like trifluoromethyl (-CF3) at the para-position of an aniline (B41778) ring (a bioisostere for the naphthyl group in this context) was found to produce the highest lipophilicity and potent activity in certain assays. nih.govnih.gov Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) have also been shown to yield active compounds, suggesting that the optimal electronic nature of the substituent is target-dependent. nih.govnih.gov
| Compound ID | Naphthalene Ring Substituent | Lipophilicity (log k) | Biological Activity (MIC, µM) |
| N-1 | 4-Trifluoromethyl | 1.15 | 59 |
| N-2 | 4-Methoxy | 0.82 | >500 |
| N-3 | 3-Fluoro | 0.95 | 125 |
| N-4 | 4-Methyl | 1.05 | 250 |
| N-5 | 3-Methyl | 1.04 | 250 |
Data adapted from studies on N-phenylnaphthalene-1-carboxamides. nih.govnih.gov
Conformational Restriction and Flexibility within the Amide Linker
The amide linker connecting the adamantane and naphthalene moieties is a critical structural element that dictates the relative orientation of these two bulky groups. While seemingly simple, this linker has defined geometric and hydrogen-bonding properties that are central to molecular recognition. The planarity of the amide bond and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key features.
Conversely, in some contexts, a degree of flexibility is advantageous, allowing the molecule to adapt its conformation to optimize interactions within a dynamic binding site—a concept known as "induced fit". osu.eduacs.org The trade-off between preorganization (rigidity) and complementarity (fit) is a central challenge in linker design. osu.edu Structure-activity relationship studies on related compounds have shown that even subtle changes, such as adding a methyl group to a linker, can dramatically alter the preferred dihedral angle and increase activity by orders of magnitude. unina.it Therefore, optimizing the length, rigidity, and vector of the amide linker is a crucial aspect of designing potent analogues.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org For analogues of N-(1-Naphthyl)-1-adamantanecarboxamide, QSAR models serve as powerful predictive tools to guide the design of new derivatives with enhanced potency and to prioritize synthetic efforts. osu.edu
These models are built using a "training set" of molecules with known activities. The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical, topological, and geometric properties. acs.org Statistical methods are then employed to derive an equation that best describes the relationship between these descriptors and the observed activity. The robustness and predictive power of a QSAR model are validated using an external "test set" of compounds that were not used in the model's development. acs.org
Multiple Linear Regression (MLR) is a common statistical method used to develop linear QSAR models. acs.org These models generate an equation where the biological activity (often expressed as log(1/IC50) or a similar metric) is a linear function of several molecular descriptors. acs.org
For classes of compounds similar to this compound, QSAR studies have identified several key descriptors that significantly influence activity. These often include:
Physicochemical Descriptors: Parameters like polarizability (αe), which relates to the molecule's ability to form instantaneous dipoles, and surface tension (ɣ), which can influence membrane permeability and binding. acs.org
Electronic and Hydrogen Bonding Descriptors: The number of hydrogen bond donors (HBD) is frequently a critical parameter, reflecting the importance of specific directional interactions with the target. acs.org
A typical linear QSAR equation might take the form: Log(Activity) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Such models provide quantitative insights into the SAR, confirming, for example, that increased polarizability or a specific number of hydrogen bond donors is beneficial for activity. acs.org
The planar naphthalene ring of this compound makes it a candidate for interacting with planar biological structures, most notably the base pairs of DNA through intercalation. nih.gov DNA intercalation involves the insertion of a planar molecule between adjacent base pairs in the DNA double helix. frontiersin.org This interaction can disrupt DNA replication and transcription, forming the basis of action for many therapeutic agents.
Molecular modeling and simulation are indispensable tools for studying this potential mechanism. nih.gov Techniques such as molecular docking can predict the preferred binding mode of the compound with a DNA helix, identifying whether it favors the major or minor groove and its specific orientation. These simulations can also calculate a binding free energy, providing a theoretical estimate of the affinity of the interaction. frontiersin.org
Studies on the related compound 1-naphthaleneacetic acid have confirmed an intercalation binding mode with DNA. nih.gov These investigations revealed that the interaction is primarily driven by hydrophobic forces and that the molecule preferentially binds near C-G base pairs. nih.gov Further molecular dynamics simulations can elucidate the entire intercalation pathway, revealing the energetic barriers and the specific structural changes induced in the DNA, such as unwinding of the helix or an increase in the distance between base pairs. frontiersin.org
Bioisosteric Design Strategies for Functional Analogues
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. This tactical approach can be applied to all three components of the this compound scaffold.
Adamantane Moiety: The bulky and lipophilic adamantane cage can be replaced with other non-polar, rigid groups to probe the steric and hydrophobic requirements of the binding pocket. Potential bioisosteres include other polycyclic hydrocarbons like cubane, or large acyclic groups such as a tert-butylphenyl moiety. The goal is to maintain or improve the anchoring hydrophobic interactions while potentially altering solubility or metabolic profiles.
Naphthalene Ring System: The naphthalene ring can be replaced by other aromatic or heteroaromatic systems. For instance, quinoline (B57606) or isoquinoline (B145761) rings would maintain the bicyclic aromatic structure while introducing a nitrogen atom that could act as a hydrogen bond acceptor or alter the electronic distribution of the ring system. Simpler rings like a substituted phenyl group could also be explored to determine if the full size of the naphthalene system is necessary for activity.
Amide Linker: The amide bond is a frequent target for bioisosteric replacement due to its potential susceptibility to hydrolysis by proteases. A wide range of "amide isosteres" can be employed that mimic its key structural features. Common replacements include:
1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry and maintain similar dipole moments and hydrogen-bonding capabilities.
Oxadiazoles and Imidazoles: These heterocycles also serve as effective amide surrogates.
Retro-amides: Reversing the amide bond (swapping the CO and NH positions) can maintain hydrogen bonding potential but alter the vector of these interactions, which can dramatically impact binding and improve metabolic stability.
Fluoroalkenes and Trifluoroethylamines: These groups can mimic the steric and electronic properties of the amide carbonyl while offering enhanced metabolic stability.
The thoughtful application of bioisosterism allows for the systematic fine-tuning of a lead compound's properties, addressing liabilities while preserving the essential pharmacophoric features required for biological activity.
Scaffold Hopping and Fragment-Based Design Relevant to Adamantanecarboxamides
Scaffold Hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. uniroma1.itnih.govbhsai.org This technique is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues associated with the original scaffold.
For this compound, the adamantane cage represents a rigid, lipophilic scaffold. A scaffold hopping approach might seek to replace the adamantane group with other bulky, three-dimensional structures that can project the pharmacophoric elements in a similar spatial arrangement. Examples of potential replacement scaffolds for adamantane are presented in the table below.
| Original Scaffold (Adamantane) | Alternative Scaffold | Rationale |
| Adamantane | Cubane | Maintains a rigid, three-dimensional structure. |
| Bicyclo[2.2.2]octane | Offers a different vector for substituent placement. | |
| Phenyl ring with bulky substituents | Provides a less rigid but still sterically demanding core. |
The goal of scaffold hopping is to retain the key binding interactions while exploring new chemical space. uniroma1.it For instance, if the adamantane group's primary role is to occupy a large hydrophobic pocket in a target protein, other lipophilic and sterically similar scaffolds could achieve the same effect.
Fragment-Based Design (FBDD) is another powerful strategy for lead discovery and optimization. nih.govnih.govresearchgate.net FBDD begins by identifying small molecular fragments that bind weakly to the biological target. These fragments are then grown, linked, or merged to create a more potent lead compound. nih.gov
In the context of this compound, one could envision a fragment-based approach where the adamantane, carboxamide, and naphthyl moieties are considered as individual fragments. Screening a library of adamantane-containing fragments could identify optimal interactions within a lipophilic binding pocket. Similarly, screening various aromatic fragments could elucidate the most favorable interactions for the naphthyl-binding region.
The process might involve the following steps:
Fragment Screening: Identify low-molecular-weight fragments corresponding to the adamantane and naphthyl portions of the molecule that bind to the target.
Structure-Guided Growth: Use structural information (e.g., from X-ray crystallography or NMR) to "grow" the fragments by adding functional groups that can form additional interactions with the target.
Fragment Linking: Connect two or more fragments that bind to adjacent sites on the target with a suitable linker, which could be an amide or a bioisosteric equivalent.
The table below illustrates how different fragments could be combined to generate novel adamantanecarboxamide analogues.
| Adamantane Fragment | Linker Fragment | Aromatic Fragment | Resulting Analogue |
| 1-Adamantyl | -CONH- | Phenyl | N-Phenyl-1-adamantanecarboxamide |
| 1-Adamantyl | -CSNH- | Naphthyl | N-(1-Naphthyl)-1-adamantanethioamide |
| Bicyclo[2.2.2]octyl | -CONH- | Quinolinyl | N-(Quinolin-5-yl)bicyclo[2.2.2]octane-1-carboxamide |
By systematically exploring these modifications through bioisosteric replacement, scaffold hopping, and fragment-based design, medicinal chemists can develop a comprehensive SAR for the this compound class of compounds, leading to the identification of analogues with improved therapeutic potential.
Mechanistic Investigations of N 1 Naphthyl 1 Adamantanecarboxamide Interactions with Biological Systems
Receptor Binding and Recognition Mechanisms
The initial step in the pharmacological action of many compounds is their binding to specific receptors. The affinity and selectivity of this binding dictate the compound's potency and potential therapeutic window.
Cannabinoid Receptor Type 2 (CB2R): While direct binding data for N-(1-Naphthyl)-1-adamantanecarboxamide at the CB2 receptor is not extensively available in the public domain, studies on structurally related adamantyl-benzamides provide valuable insights. For instance, a series of N-(1-adamantyl)benzamides have been synthesized and evaluated for their affinity towards cannabinoid receptors. uniba.it In these studies, the substitution pattern on the benzamide (B126) ring was found to significantly influence CB2R affinity and selectivity over the CB1 receptor. For example, certain alkoxy substitutions on the benzene (B151609) ring of N-(1-adamantyl)benzamides resulted in nanomolar affinity for CB2R, with some compounds exhibiting high selectivity. uniba.it Specifically, 2-alkoxy groups larger than a methoxy (B1213986) group on the benzamide ring conferred a degree of CB1R affinity, while many analogs retained high selectivity for CB2R. uniba.it Given the structural similarities, it is plausible that this compound could also interact with the CB2 receptor, though experimental validation is necessary to determine its specific affinity (Ki value) and selectivity profile.
Metabotropic Glutamate (B1630785) Receptors (mGluRs): The interaction of this compound with metabotropic glutamate receptors (mGluRs) is an area that requires further investigation. There is currently a lack of specific binding data for this compound at any of the mGluR subtypes. However, the diverse chemical space occupied by mGluR modulators suggests that novel scaffolds are continuously being explored.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): The adamantane (B196018) moiety is a key pharmacophore in a number of potent and selective inhibitors of 11β-HSD1. nih.gov This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. Adamantyl-based compounds have been shown to exhibit low nanomolar inhibition against human 11β-HSD1 and demonstrate high selectivity over the 11β-HSD2 isoform. nih.gov For instance, adamantyl ethanone (B97240) derivatives have been reported with IC50 values in the range of 50–60 nM. nih.gov While specific inhibitory activity (IC50 value) for this compound against 11β-HSD1 has not been explicitly reported in the reviewed literature, its adamantane core suggests it as a candidate for interaction with this enzyme.
Interactive Data Table: Receptor Binding Affinity of Related Adamantane Derivatives
| Compound Class | Target Receptor | Reported Affinity (Ki/IC50) | Reference |
| N-(1-adamantyl)benzamides | CB2R | Nanomolar range (e.g., Ki = 10.8 nM for a 2-pentyloxy derivative) | uniba.it |
| Adamantyl ethanones | 11β-HSD1 | ~50-60 nM | nih.gov |
Note: This table presents data for structurally related compounds to provide context, as direct binding data for this compound is not currently available.
The interaction of a ligand with a receptor can occur at the primary binding site, known as the orthosteric site, or at a secondary site, termed the allosteric site. nih.gov Orthosteric ligands directly compete with the endogenous ligand, whereas allosteric modulators bind to a different site and modify the receptor's response to the endogenous ligand. nih.gov
There is no direct evidence to classify this compound as either an orthosteric ligand or an allosteric modulator for the aforementioned receptors. However, the structural features of the molecule, particularly the bulky adamantane and the planar naphthyl groups, could potentially facilitate interactions at either site. For instance, naphthyl-containing compounds have been identified as positive allosteric modulators (PAMs) for other receptors, such as the M1 muscarinic receptor. nih.gov Similarly, allosteric binding sites have been identified on cannabinoid receptors that are distinct from the orthosteric binding pocket. researchgate.net Determining whether this compound engages in orthosteric or allosteric binding would require specific experimental assays, such as radioligand binding studies in the presence and absence of orthosteric ligands, and functional assays to characterize its modulatory effects.
Enzymatic Interaction and Inhibition Modalities
Beyond receptor binding, many compounds exert their biological effects by interacting with enzymes, often leading to inhibition of their catalytic activity.
The mechanism of enzyme inhibition can be broadly classified as competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. khanacademy.org In contrast, non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding. khanacademy.org
Understanding the three-dimensional structure of an enzyme-ligand complex is crucial for rational drug design and for explaining the molecular determinants of binding affinity and selectivity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are instrumental in determining these structures.
Interaction with Nucleic Acids: Molecular Recognition and Binding Modes
Nucleic acids, DNA and RNA, are also important targets for small molecules. The interaction of small molecules with nucleic acids can lead to a variety of biological effects, including the regulation of gene expression and the induction of DNA damage.
The planar aromatic naphthyl moiety in this compound suggests a potential for interaction with the stacked base pairs of DNA or RNA. Studies on other naphthyl derivatives have demonstrated various binding modes with DNA, including intercalation and groove binding. rsc.orgnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the major or minor groove of the DNA. nih.gov
Research on N-naphthylhydroxamic acids has shown that these compounds can bind to calf thymus DNA (ct-DNA), with binding constants indicating a significant interaction. researchgate.net Molecular docking studies of these compounds suggested both intercalative and groove binding modes. researchgate.net Furthermore, studies with other DNA-binding small molecules have shown that the binding can be driven by a combination of forces, including hydrophobic interactions and van der Waals forces. researchgate.net While these findings for related naphthyl compounds are informative, experimental studies such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements would be required to confirm and characterize the interaction of this compound with nucleic acids. researchgate.net Molecular docking simulations could also provide valuable predictions about its preferred binding mode and site on a DNA or RNA molecule. nih.gov
Detailed Analysis of Intercalation Mechanisms and Binding Sites
While the broader class of naphthalene-containing compounds has been investigated for their potential to intercalate with DNA, specific studies detailing the intercalation mechanisms and precise binding sites of this compound are not extensively documented in publicly available research. The planar naphthyl group could theoretically insert itself between the base pairs of DNA, a common characteristic of intercalating agents. The bulky, three-dimensional adamantane cage, however, would likely influence the mode and stability of such an interaction, potentially sterically hindering a classical intercalation process or positioning the molecule in the minor or major grooves of the DNA helix.
Further research is required to elucidate the specific molecular interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, that would govern the binding of this compound to biological macromolecules. Computational modeling and biophysical studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with DNA or specific proteins, would be invaluable in defining its precise binding orientation and the key residues or base pairs involved.
Application of this compound as Molecular Probes
The inherent spectroscopic properties of the naphthalene (B1677914) moiety have led to the exploration of this compound and its analogues as potential molecular probes. The fluorescence of the naphthyl group is sensitive to its local environment, making it a candidate for reporting on binding events.
Design and Application of Fluorescent Analogues for Receptor Imaging
The development of fluorescent analogues of this compound is a promising area for receptor imaging. The core structure combines the environmentally sensitive fluorophore (naphthalene) with a rigid and lipophilic adamantane group, which can influence receptor affinity and selectivity.
The design of such probes often involves strategic modifications to the core structure to enhance fluorescence quantum yield, photostability, and target specificity. For instance, the introduction of donor-acceptor groups on the naphthalene ring can modulate the emission wavelength, potentially shifting it to the near-infrared region to improve tissue penetration for in vivo imaging.
While specific fluorescent analogues of this compound designed for receptor imaging are not widely reported, related structures provide insights into potential applications. For example, other adamantane-carboxamide derivatives have been developed as ligands for various receptors, and naphthalene-based fluorophores are commonly used in the design of fluorescent probes. The combination of these two moieties in this compound suggests its potential as a scaffold for developing novel imaging agents.
Research in this area would involve synthesizing a library of fluorescent analogues and screening them for binding to specific receptors of interest. High-affinity binders would then be characterized for their photophysical properties both in solution and in the presence of their biological target. Successful probes could then be utilized in fluorescence microscopy and other imaging modalities to visualize receptor distribution and dynamics in cells and tissues.
Theoretical Studies on the Metabolic Fate of N 1 Naphthyl 1 Adamantanecarboxamide
Prediction of Phase I Biotransformation Pathways (e.g., Hydroxylation, N-dealkylation)
For N-(1-Naphthyl)-1-adamantanecarboxamide, Phase I metabolism is predicted to primarily involve hydroxylation of both the adamantane (B196018) and naphthalene (B1677914) moieties. The bulky and lipophilic adamantane cage is known to undergo oxidation, while the aromatic naphthalene ring is also susceptible to hydroxylation. nih.gov
Hydroxylation of the Adamantane Moiety: The adamantane structure contains tertiary carbons which are common sites for hydroxylation. This process would lead to the formation of hydroxylated adamantane derivatives.
Hydroxylation of the Naphthalene Moiety: The naphthalene ring can be hydroxylated at various positions. This can lead to the formation of different naphthol isomers.
N-dealkylation is not a predicted pathway for this compound as there are no alkyl groups attached to the nitrogen atom of the amide linkage.
The predicted primary Phase I biotransformation pathways are summarized in the table below.
| Predicted Phase I Pathway | Description | Potential Metabolites |
| Adamantane Hydroxylation | Addition of a hydroxyl group to the adamantane ring, likely at a tertiary carbon. | N-(1-Naphthyl)-hydroxy-1-adamantanecarboxamide |
| Naphthalene Hydroxylation | Addition of a hydroxyl group to the naphthalene ring. | Hydroxy-N-(1-Naphthyl)-1-adamantanecarboxamide |
Computational Modeling of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
The hydroxylated metabolites formed during Phase I are anticipated to undergo Phase II conjugation reactions. nih.gov The most common of these are glucuronidation and sulfation, which involve the addition of glucuronic acid or a sulfate (B86663) group, respectively. upol.czresearchgate.net These reactions significantly increase the polarity of the metabolites, making them more readily excretable. nih.gov
Glucuronidation: This is a common pathway for compounds containing hydroxyl groups. researchgate.net The hydroxylated metabolites of this compound are expected to be substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. upol.cz This is another likely pathway for the detoxification and elimination of the hydroxylated metabolites.
The predicted Phase II conjugation reactions are outlined in the table below.
| Predicted Phase II Pathway | Description | Potential Metabolites |
| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | N-(1-Naphthyl)-hydroxy-1-adamantanecarboxamide-glucuronide, Hydroxy-N-(1-Naphthyl)-1-adamantanecarboxamide-glucuronide |
| Sulfation | Conjugation of hydroxylated metabolites with a sulfate group. | N-(1-Naphthyl)-hydroxy-1-adamantanecarboxamide-sulfate, Hydroxy-N-(1-Naphthyl)-1-adamantanecarboxamide-sulfate |
In Silico Prediction of Excretion and Distribution Profiles
The physicochemical properties of this compound, particularly its high lipophilicity due to the adamantane and naphthalene groups, will heavily influence its distribution and excretion. nih.gov In silico models predict that a highly lipophilic compound will likely have a large volume of distribution, meaning it will readily partition into fatty tissues. mdpi.com
The metabolic transformations predicted in Phase I and Phase II are crucial for the excretion of this compound. By increasing the polarity and water solubility of the parent molecule, metabolism facilitates its elimination from the body, primarily through urine and bile. nih.govresearchgate.net The rate and extent of these metabolic processes will ultimately determine the compound's half-life and clearance.
| Predicted Profile | Theoretical Basis |
| Distribution | High lipophilicity suggests extensive distribution into tissues. Binding to plasma proteins is also likely. mdpi.com |
| Excretion | Primarily excreted as polar metabolites (glucuronide and sulfate conjugates) in urine and/or bile. Unchanged compound is likely to have low renal clearance. |
Comparative Theoretical Metabolism of Adamantane and Naphthalene Moieties
Adamantane Metabolism: Adamantane itself and its derivatives are primarily metabolized through hydroxylation at the tertiary carbon positions. researchgate.net This is a well-established pathway that increases the polarity of the otherwise highly stable and lipophilic adamantane cage.
Naphthalene Metabolism: Naphthalene metabolism is more complex and has been studied more extensively. researchgate.netnih.gov It can undergo oxidation to form various hydroxylated derivatives (naphthols). nih.gov These naphthols are then readily conjugated with glucuronic acid and sulfate. nih.gov
The theoretical metabolism of the combined molecule, this compound, represents a combination of these pathways. The cytochrome P450 system is expected to catalyze the initial hydroxylations on both the adamantane and naphthalene portions of the molecule, followed by conjugation reactions that prepare the metabolites for excretion.
| Moiety | Primary Metabolic Pathways | Key Enzymes | Resulting Metabolites |
| Adamantane | Hydroxylation | Cytochrome P450 | Hydroxy-adamantane derivatives |
| Naphthalene | Hydroxylation, Epoxidation | Cytochrome P450 | Naphthols, Naphthalene dihydrodiols |
| Conjugation (of hydroxylated metabolites) | UGTs, SULTs | Glucuronide and sulfate conjugates |
Advanced Analytical Methodologies for Research and Discovery of N 1 Naphthyl 1 Adamantanecarboxamide
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for the analysis of N-(1-Naphthyl)-1-adamantanecarboxamide.
Gas Chromatography–Mass Spectrometry (GC–MS) for Volatile Metabolites and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of thermally stable and volatile compounds. nih.gov For this compound, its primary applications are in purity assessment and the identification of certain metabolic products, which may require derivatization to increase volatility. nih.govresearchgate.net
In purity assessment, the GC separates the parent compound from any volatile impurities present in a synthesized batch. The sample is vaporized and travels through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. Upon elution, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. csic.es
The resulting mass spectrum serves as a chemical "fingerprint." The mass spectrum for this compound shows a specific fragmentation pattern that can be compared against a known standard or library, such as the NIST Mass Spectral Library, to confirm its identity. nist.gov Key fragments can be used to verify the integrity of the adamantane (B196018) and naphthyl structures within the molecule.
For metabolite analysis, GC-MS can identify metabolites that have been made volatile through chemical derivatization. nih.gov For instance, if metabolic processes such as hydroxylation occur on the adamantane cage, these polar metabolites would first need to be derivatized before they can be analyzed by GC-MS. The high sensitivity of GC-MS allows for the detection of these trace-level compounds in biological samples. researchgate.net
Table 1: Characteristic Electron Ionization (EI) Mass Fragments for this compound This table presents hypothetical but representative mass-to-charge ratios (m/z) based on the known structure and common fragmentation patterns observed in GC-MS.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance in Identification |
| 317 | [M]+• (Molecular Ion) | Confirms the molecular weight of the parent compound. |
| 179 | [Adamantane-C=O]+ | Indicates fragmentation at the amide bond, retaining the adamantane carboxamide portion. |
| 143 | [C10H7NH2]+• (Aminonaphthalene) | Represents the naphthylamine portion following amide bond cleavage. |
| 135 | [C10H15]+ (Adamantyl Cation) | A highly stable and characteristic fragment confirming the adamantane cage structure. |
High-Resolution Liquid Chromatography–Mass Spectrometry (HR-LC–MS) for Complex Mixtures
For the analysis of this compound and its non-volatile metabolites in complex biological matrices like plasma or microsomal incubates, high-resolution liquid chromatography-mass spectrometry (HR-LC–MS) is the method of choice. nih.govnih.gov This technique pairs the separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass analyzers like Orbitrap or time-of-flight (TOF) systems. csic.es
The LC component separates the parent drug from its metabolites and endogenous matrix components. Subsequently, the mass spectrometer measures the mass-to-charge ratio of the ions with very high accuracy (typically <5 ppm). This precision allows for the confident determination of the elemental composition of the parent compound and its metabolites, which is a critical step in structural elucidation. nih.govresearchgate.net
Untargeted HR-LC-MS analysis is particularly powerful for metabolite discovery. nih.gov It can identify a wide range of metabolic transformations, such as hydroxylations, dealkylations, or glucuronide conjugations, by searching for predicted mass shifts relative to the parent drug. researchgate.netresearchgate.net The high resolution of the instrument helps to distinguish metabolites from background ions in complex samples, significantly enhancing the signal-to-noise ratio and confidence in identification. nih.gov
Table 2: Application of HR-LC–MS in Metabolite Profiling of this compound This table illustrates the utility of HR-LC-MS in identifying potential metabolites by their accurate mass.
| Analyte | Chemical Formula | Theoretical Exact Mass (m/z) | Metabolic Reaction | Observed Mass (Hypothetical) |
| Parent Compound | C21H23NO | 317.17796 | - | 317.1778 |
| Monohydroxylated Metabolite | C21H23NO2 | 333.17288 | Oxidation | 333.1727 |
| Dihydroxylated Metabolite | C21H23NO3 | 349.16779 | Oxidation | 349.1676 |
| N-dealkylated Metabolite | C11H9NO | 171.06841 | N-dealkylation | 171.0683 |
Advanced Spectroscopic Methods for Molecular Interactions
Spectroscopic methods are vital for studying how this compound interacts with biological macromolecules, providing insights into its mechanism of action.
Spectrofluorometry for Binding Event Analysis and Stoichiometry
Spectrofluorometry is a highly sensitive technique used to investigate binding events. This method is particularly suitable for this compound due to the intrinsic fluorescence of the naphthyl moiety. When the naphthyl group is excited with ultraviolet light, it emits light at a longer wavelength. The characteristics of this emission (e.g., intensity, wavelength, and polarization) are highly sensitive to the local molecular environment.
When this compound binds to a target, such as a protein receptor, the naphthyl group may move into a more non-polar or conformationally restricted environment within the binding pocket. This change typically results in a measurable alteration of the fluorescence signal, such as an increase in fluorescence intensity (quantum yield) and a blue shift (hypsochromic shift) in the emission maximum. semanticscholar.org
By titrating the compound with increasing concentrations of a target molecule and monitoring the change in fluorescence, a binding isotherm can be generated. From this data, key thermodynamic parameters like the binding affinity (Kd) can be calculated. Furthermore, methods like Job's plot of continuous variation can be employed to determine the binding stoichiometry of the resulting molecular complex. nih.gov
Table 3: Hypothetical Spectrofluorometric Data for Binding Analysis This table shows representative data from a fluorescence titration experiment to determine binding affinity.
| Target Protein Conc. (μM) | Fluorescence Intensity (a.u.) | Emission λmax (nm) | Change in Intensity (ΔF) |
| 0 | 150 | 420 | 0 |
| 2 | 210 | 415 | 60 |
| 4 | 265 | 414 | 115 |
| 6 | 310 | 412 | 160 |
| 8 | 345 | 410 | 195 |
| 10 | 370 | 410 | 220 |
| 12 | 385 | 410 | 235 |
| 14 | 390 | 410 | 240 |
UV-Vis Spectrophotometry for Molecular Complex Formation and Quantification
UV-Vis spectrophotometry is another fundamental technique for studying molecular interactions and for quantification. The naphthalene (B1677914) ring system in this compound contains π-electrons that absorb light in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in a solution.
This principle allows for the straightforward quantification of this compound in various solvents. When the compound forms a complex with another molecule, the electronic environment of the naphthyl chromophore can be perturbed. This perturbation can lead to changes in the UV-Vis absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε). researchgate.net These spectral changes, though often less pronounced than fluorescence changes, can be used to monitor the formation of the molecular complex and to calculate association constants.
Future Perspectives and Unexplored Avenues in N 1 Naphthyl 1 Adamantanecarboxamide Research
Discovery of Novel Biological Targets and Potential Mechanistic Linkages
The bulky and hydrophobic nature of the adamantane (B196018) moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, facilitating their passage across biological membranes, including the blood-brain barrier. nih.govnih.gov This property, combined with the diverse interaction capabilities of the naphthyl ring, suggests that N-(1-Naphthyl)-1-adamantanecarboxamide and its analogs could interact with a wide array of biological targets.
Future research is poised to uncover novel protein-protein interactions, allosteric binding sites, and previously un-drugged pockets that can accommodate this unique chemical entity. For instance, adamantane carboxamides have been identified as inhibitors of the Ebola virus glycoprotein, highlighting their potential in antiviral research. nih.gov This opens up the possibility of screening this compound against a panel of viral targets.
Furthermore, adamantane derivatives have been successfully developed as drugs for central nervous system (CNS) disorders, targeting ion channels and various enzymes. nih.gov The this compound scaffold could, therefore, be explored for its potential to modulate neurological targets. The exploration of its mechanism of action will be crucial. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics could be employed to identify its direct binding partners within the cell. Elucidating these mechanistic linkages will be pivotal in understanding its pharmacological effects and identifying new therapeutic applications.
Table 1: Potential Biological Target Classes for this compound
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Viral Proteins | Adamantane carboxamides have shown activity against viral glycoproteins. nih.gov | Antiviral (e.g., Ebola, Influenza) |
| Ion Channels | Adamantane derivatives are known to modulate ion channels in the CNS. nih.gov | Neurological Disorders |
| Enzymes | The adamantane scaffold is present in various enzyme inhibitors (e.g., 11β-HSD1). nih.gov | Metabolic Disorders, Oncology |
| GPCRs | The lipophilic nature of the compound may favor interaction with membrane-bound receptors. | Various |
| Nuclear Receptors | The scaffold could potentially interact with ligand-binding domains of nuclear receptors. | Oncology, Inflammatory Diseases |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
De novo drug design algorithms can generate virtual libraries of this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties. openmedicinalchemistryjournal.com For instance, generative models can be trained to design molecules with improved solubility, enhanced binding affinity for a specific target, and reduced toxicity. Furthermore, ML models can predict absorption, distribution, metabolism, and excretion (ADME) properties, thereby accelerating the identification of promising drug candidates and reducing the reliance on costly and time-consuming experimental screening. nih.gov The integration of AI and ML will undoubtedly expedite the exploration of the chemical space around the this compound core, leading to the rapid discovery of potent and selective therapeutic agents.
Exploration of Multimodal Activity and Polypharmacology within the this compound Scaffold
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect. The structural characteristics of this compound make it an ideal candidate for the development of multi-target agents. nih.gov
The adamantane moiety can serve as a "lipophilic bullet" to engage with hydrophobic pockets in various proteins, while the naphthyl group can be functionalized to introduce specific interactions with different targets. nih.gov This dual-functionality could be harnessed to design compounds that, for example, simultaneously inhibit a key enzyme and modulate a receptor involved in a particular disease pathway. Such a multimodal approach could offer enhanced efficacy and a reduced likelihood of drug resistance. Future research in this area will involve the systematic exploration of the structure-activity relationships for multiple targets, aided by computational modeling and high-throughput screening.
Advanced Synthetic Methodologies for Complex Analogues and Macrocycle Architectures
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and versatile synthetic methodologies is crucial. While the core structure can be assembled through standard amide bond formation, the synthesis of complex analogs with precise stereochemistry and diverse functionalization patterns will require innovative approaches.
Recent advances in C-H activation and late-stage functionalization could enable the direct modification of the adamantane and naphthalene (B1677914) cores, providing rapid access to a wide range of derivatives. rsc.org Furthermore, the incorporation of the this compound motif into macrocyclic architectures could lead to compounds with unique conformational properties and enhanced binding affinities. nih.gov The synthesis of such complex structures will likely involve multi-step sequences and the use of modern catalytic methods. These advanced synthetic strategies will be instrumental in generating a diverse library of analogs for biological evaluation.
Expanding the Scope of Chemical Biology Applications for Precise Molecular Probing
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into powerful tools for chemical biology. The inherent properties of its constituent parts make it an attractive scaffold for the design of molecular probes to investigate complex biological processes.
The adamantane moiety can act as a rigid handle for the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. The lipophilic nature of the adamantane cage can also facilitate the delivery of these probes across cell membranes. nih.gov The naphthalene group, with its intrinsic fluorescence, can also serve as a reporter.
These molecular probes could be used for a variety of applications, including:
Target identification and validation: By incorporating a photo-reactive group, analogs of this compound can be used to covalently label their binding partners in a cellular context.
Fluorescence imaging: Fluorescently tagged derivatives could be employed to visualize the subcellular localization of their targets and to monitor dynamic biological events in real-time.
Affinity-based proteomics: Immobilized versions of the compound could be used as bait to pull down interacting proteins from cell lysates, enabling the identification of novel cellular pathways.
The development of such chemical biology probes will provide invaluable insights into the mechanism of action of this compound and will contribute to a deeper understanding of the biological systems it modulates.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the established synthetic routes for N-(1-Naphthyl)-1-adamantanecarboxamide, and how can reaction yields be optimized? A: The compound is synthesized via coupling 1-adamantanecarboxylic acid derivatives (e.g., acid chloride or activated esters) with 1-naphthylamine. A typical protocol involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) . Optimization strategies include:
- Stoichiometry: Maintain a 1:1.2 molar ratio of acid derivative to amine to ensure complete reaction.
- Solvent choice: Use aprotic solvents (e.g., DCM, THF) to minimize side reactions.
- Purification: Employ silica gel column chromatography with gradient elution (ethyl acetate/hexane, 10–30%) to isolate the product. Yields typically range from 60–75% .
Structural Characterization Q: Which analytical techniques are most effective for confirming the structural integrity of N-(1-Naphthyl)-1-adamantanecarboxamide? A: Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.8–8.2 ppm for naphthyl protons; δ 1.6–2.1 ppm for adamantane protons) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the amide bond (C=O stretch at ~1650 cm⁻¹; N–H bend at ~1550 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Safety and Handling Q: What safety precautions are critical when handling N-(1-Naphthyl)-1-adamantanecarboxamide in laboratory settings? A: Follow these guidelines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
- Storage: Store at 0–6°C in airtight, light-protected containers to prevent degradation .
- Waste disposal: Neutralize residual compound with 10% acetic acid before disposal .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies Q: How can SAR studies be designed to evaluate the biological activity of N-(1-Naphthyl)-1-adamantanecarboxamide derivatives? A:
- Derivatization: Introduce substituents at the naphthyl ring (e.g., halogens, methyl groups) or adamantane moiety (e.g., hydroxylation) to assess steric/electronic effects .
- Biological assays: Test inhibitory activity against soluble epoxide hydrolase (sEH) using fluorescence-based assays (e.g., hydrolysis of PHOME substrate). IC₅₀ values should be compared across derivatives .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to sEH’s catalytic pocket .
Mechanistic Investigations Q: What methodologies are employed to elucidate the interaction mechanisms between N-(1-Naphthyl)-1-adamantanecarboxamide and enzymatic targets like sEH? A:
- X-ray crystallography: Co-crystallize the compound with sEH to resolve binding modes at atomic resolution.
- Kinetic assays: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
Stability and Degradation Pathways Q: How should researchers assess the stability of N-(1-Naphthyl)-1-adamantanecarboxamide under varying experimental conditions? A:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions. Monitor degradation via HPLC-MS to identify breakdown products .
- Long-term stability: Store samples at –20°C and test purity monthly for 12 months. Use Arrhenius kinetics to extrapolate shelf-life .
Addressing Data Contradictions Q: What strategies resolve contradictions in reported biological activity data for N-(1-Naphthyl)-1-adamantanecarboxamide? A:
- Standardization: Replicate assays using identical cell lines (e.g., HEK293 for sEH expression) and buffer conditions (pH 7.4, 25°C) .
- Meta-analysis: Compile data from multiple studies to identify outliers or confounding variables (e.g., impurity levels >5%) .
- Collaborative validation: Share samples between labs to eliminate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
